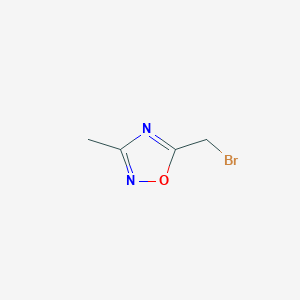

5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBNCTRUUSJCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875644-71-6 | |

| Record name | 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 3 Methyl 1,2,4 Oxadiazole and Analogues

General Synthetic Routes to Substituted 1,2,4-Oxadiazoles

The formation of the 1,2,4-oxadiazole (B8745197) ring is primarily achieved through two major pathways: the cyclization of amidoximes with acid derivatives and 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These methods have been refined over the years, with modern techniques such as microwave assistance offering significant improvements in efficiency.

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative. chim.it This process typically involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole ring. nih.gov

The reaction can be performed in a one-pot procedure or as a two-step process where the intermediate is isolated. nih.govmdpi.com Carboxylic acids are often activated in situ using a variety of coupling reagents to facilitate the initial acylation. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), or other reagents such as carbonyldiimidazole (CDI). chim.it The choice of solvent and reaction conditions can vary, with options ranging from room temperature to elevated temperatures. chim.it The cyclization of the O-acylamidoxime intermediate is often promoted by heat or by using a base. mdpi.com

| Coupling Reagent | Typical Conditions | Notes |

| EDC/DCC | Often used with an additive like HOBt in solvents like DMF or DCM. | Forms urea byproducts that may require removal. chim.itacs.org |

| CDI | Reacts with carboxylic acid to form a reactive acyl-imidazole intermediate. | Generally clean reactions with gaseous byproducts. chim.itmdpi.com |

| Acyl Chlorides/Anhydrides | React directly with amidoximes, often in the presence of a base (e.g., pyridine, NaOH). | Highly reactive; the reaction can sometimes proceed directly to the oxadiazole. nih.govmdpi.com |

| Vilsmeier Reagent | Activates the carboxylic acid for a one-pot synthesis with the amidoxime. | Offers good to excellent yields and a simple purification protocol. nih.gov |

An alternative strategy for constructing the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. chim.it This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). nih.govyoutube.com

Nitrile oxides are unstable intermediates that are generated in situ, often from the dehydration of α-nitroketones or the dehydrohalogenation of hydroximoyl halides. organic-chemistry.org While this method is a fundamental approach, it can be less favorable than the amidoxime route due to the potential for the nitrile oxide to dimerize, leading to undesired byproducts. nih.gov However, catalysts, such as platinum(IV) complexes, have been used to mediate the reaction under mild conditions, improving its efficiency. nih.gov

The application of microwave irradiation has become a significant tool in modern organic synthesis, offering substantial advantages for the preparation of 1,2,4-oxadiazoles. wjarr.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govnih.gov

This technology has been successfully applied to the cyclization of amidoximes with carboxylic acids or their derivatives. nih.gov Reactions can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. organic-chemistry.org For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields without the need for a solvent. organic-chemistry.org The combination of polymer-supported reagents with microwave heating has also been shown to rapidly produce 1,2,4-oxadiazoles with high purity. acs.org

| Method | Reactants | Conditions | Advantages |

| One-Pot, Two-Step | Carboxylic acids and amidoximes | Microwave irradiation | Short reaction times, high yields, robust. nih.gov |

| Polymer-Supported | Carboxylic acids and amidoximes | PS-Carbodiimide/HOBt, Microwave | Rapid synthesis, high purity, simplified workup. acs.org |

| Solvent-Free | Nitriles, hydroxylamine, Meldrum's acids | Microwave irradiation, solvent-free | Good to excellent yields, environmentally friendly. organic-chemistry.org |

Specific Strategies for Introducing the Bromomethyl Moiety into 1,2,4-Oxadiazole Scaffolds

Once the 3-methyl-1,2,4-oxadiazole core is assembled, the focus shifts to introducing the bromomethyl group at the C5 position. This is typically achieved through the modification of a pre-existing functional group.

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. vanderbilt.edu For the synthesis of 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole, the most direct precursor would be 3,5-dimethyl-1,2,4-oxadiazole (B78268) or 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole.

Radical Bromination of a Methyl Group: A common method for converting a methyl group adjacent to an aromatic or heterocyclic ring into a bromomethyl group is through free radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The solvent is usually a non-polar one, like carbon tetrachloride (CCl₄). This approach would utilize 3,5-dimethyl-1,2,4-oxadiazole as the starting material.

Conversion of a Hydroxymethyl Group: An alternative route involves the conversion of a primary alcohol to an alkyl bromide. If the precursor is 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole, the hydroxyl group can be readily converted to a bromide using various standard reagents. vanderbilt.edu Common methods include treatment with phosphorus tribromide (PBr₃) or using the Appel reaction conditions, which involve triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide. vanderbilt.edu

Scalability and Industrial Production Considerations for Bromomethylated 1,2,4-Oxadiazoles

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors, including safety, cost, efficiency, and environmental impact. For bromomethylated 1,2,4-oxadiazoles, a process safety-driven strategy is crucial. researchgate.net

Key considerations for scalability include:

Reagent Selection: Reagents that are inexpensive, readily available, and have a good safety profile are preferred for industrial applications. For example, while many coupling reagents are effective on a lab scale, their cost and the generation of difficult-to-remove byproducts (e.g., dicyclohexylurea from DCC) might make them unsuitable for large-scale synthesis.

Process Optimization: Reaction parameters such as temperature, pressure, and reaction time must be optimized to maximize yield and throughput while ensuring safety. Continuous flow reactors, for instance, can offer better control over reaction conditions and improve safety compared to large batch reactors. nih.gov

Purification: Methods for purification must be scalable. Crystallization is often preferred over chromatography for large quantities due to lower cost and solvent consumption.

Regulatory Compliance: The entire process must comply with regulatory standards regarding waste disposal and environmental protection. The use of greener solvents and reagents, and the development of high-atom-economy reactions are increasingly important. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 3 Methyl 1,2,4 Oxadiazole

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com However, it is characterized by a low level of aromaticity and the presence of a weak, labile O-N bond. chim.itresearchgate.netosi.lv These features render the ring susceptible to various transformations, particularly rearrangements and ring-opening reactions, rather than classical aromatic substitutions. chim.itresearchgate.netpsu.edu The ring system is considered electron-poor due to the presence of two pyridine-type nitrogen atoms. nih.gov

The electronic landscape of the 1,2,4-oxadiazole ring dictates the reactivity of its constituent atoms. The carbon atoms, C3 and C5, are electron-deficient and thus serve as primary electrophilic sites, vulnerable to nucleophilic attack. chemicalbook.comchim.itpsu.edu This electrophilicity is enhanced by the presence of electron-withdrawing substituents. chim.it Consequently, nucleophilic aromatic substitution (SNAr) can occur at these positions, especially if a good leaving group is present. chim.itpsu.edu Conversely, the C3 and C5 positions are almost inert to electrophilic substitution reactions like halogenation, nitration, or acylation due to the electron-withdrawing nature of the ring heteroatoms. chemicalbook.com

The nitrogen atoms exhibit different characteristics. The N(4) atom is described as a pyridine-like, weakly basic, and nucleophilic center. psu.edu Similarly, the N(3) atom also displays nucleophilic character. chim.it The N(2) atom is considered ambiphilic; however, due to the higher electrophilicity of the ring carbons, it is not typically attacked by external nucleophiles. psu.edu Instead, its electrophilic character becomes relevant in intramolecular rearrangements where it can be attacked by a nucleophilic center within a side chain attached to the ring. chim.itpsu.edu

Table 1: Reactivity of 1,2,4-Oxadiazole Ring Atoms

| Ring Atom | Position | Electronic Character | Common Reactions |

|---|---|---|---|

| C3 | 3 | Electrophilic | Nucleophilic Attack/Substitution chemicalbook.compsu.edu |

| C5 | 5 | Electrophilic | Nucleophilic Attack/Substitution chemicalbook.comchim.it |

| N4 | 4 | Nucleophilic / Weakly Basic | Electrophilic Attack psu.edu |

| N3 | 3 | Nucleophilic | Not a primary reaction site |

The low aromaticity and the inherently weak O-N bond make the 1,2,4-oxadiazole ring prone to undergo ring cleavage and rearrangement into more stable heterocyclic systems, often under thermal or photochemical conditions. chim.itresearchgate.netosi.lv

Two prominent rearrangement mechanisms are the Boulton-Katritzky Rearrangement (BKR) and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reaction.

Boulton-Katritzky Rearrangement (BKR): This is a well-investigated thermal rearrangement that involves an intramolecular nucleophilic substitution. chim.it The mechanism requires a three-atom side chain at the C3 position containing a nucleophilic atom (Z). This nucleophilic atom attacks the electrophilic N(2) of the oxadiazole ring, leading to the cleavage of the weak O-N bond, with the oxygen acting as a leaving group. chim.itpsu.edu This process results in the formation of a new, often more stable, heterocyclic system. chim.it

ANRORC Mechanism: This pathway involves the A ddition of a N ucleophile, followed by R ing O pening, and subsequent R ing C losure. researchgate.net The reaction is common for five-membered heterocycles bearing electron-withdrawing groups. chim.it Bidentate nucleophiles, such as hydrazine, can attack the electrophilic C(5) position, leading to a ring-opened intermediate. chim.it This intermediate then cyclizes by attacking another electrophilic site on the molecule, ultimately forming a new heterocyclic ring. chim.itresearchgate.net This transformation highlights the role of 1,2,4-oxadiazoles as 1,3-dielectrophiles in certain reactions. chim.it

Transformations Involving the Bromomethyl Group

The bromomethyl group at the C5 position of 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole is a highly reactive site. As a primary alkyl halide attached to an electron-withdrawing heterocyclic system, it is an excellent electrophile for a variety of nucleophilic substitution reactions.

The primary transformation pathway for the bromomethyl group is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a wide range of nucleophiles. This reaction is fundamental to the synthetic utility of the compound, allowing for the introduction of diverse functional groups at the C5-methyl position.

Nucleophilic substitution reactions on primary alkyl halides like the bromomethyl group can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism. snnu.edu.cn

SN2 Mechanism: This pathway involves a single transition state where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. This mechanism is generally favored for unhindered primary alkyl halides. snnu.edu.cn The reaction proceeds with an inversion of stereochemistry at the carbon center. However, since the carbon of the bromomethyl group is prochiral, this inversion is not relevant unless isotopic labeling is used.

SN1 Mechanism: This two-step mechanism involves the initial formation of a carbocation intermediate, which is then captured by the nucleophile. While less common for primary halides, the proximity of the 1,2,4-oxadiazole ring could potentially stabilize a carbocation intermediate through resonance, making an SN1 pathway plausible under certain conditions (e.g., with polar protic solvents and non-basic nucleophiles). snnu.edu.cn

Given the primary nature of the carbon center, the SN2 pathway is the more probable mechanism for most reactions of this compound with common nucleophiles.

The electrophilic nature of the bromomethyl group allows it to react with a broad spectrum of nucleophiles. Studies on analogous 5-(halomethyl)-1,2,4-oxadiazoles demonstrate its versatility in forming new carbon-heteroatom and carbon-carbon bonds. dntb.gov.ua

Nitrogen Nucleophiles: Amines, azides, and heterocyclic compounds like azoles can act as nitrogen nucleophiles to form the corresponding aminomethyl, azidomethyl, or N-alkylated heterocyclic derivatives. nih.gov

Oxygen Nucleophiles: Alkoxides and carboxylates can displace the bromide to yield ethers and esters, respectively.

Sulfur Nucleophiles: Thiolates are effective nucleophiles, readily reacting to form thioethers. nih.gov

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new C-C bonds, enabling chain extension.

Selenium Nucleophiles: Reactions with selenium-centered nucleophiles are also possible, leading to the formation of organoselenium compounds. The reaction of a similar compound, 2-(bromomethyl)-1,3-thiaselenole, with thiols has been shown to proceed via an attack on the selenium atom of an intermediate seleniranium cation, highlighting the complex pathways available in related systems. nih.gov

The following table summarizes representative nucleophilic substitution reactions based on the reactivity of analogous 5-(halomethyl)-1,2,4-oxadiazoles.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|---|

| Nitrogen | Amine | R-NH₂ | Aminomethyl |

| Azole | Indole, Pyrazole | N-CH₂-(Oxadiazole) | |

| Oxygen | Alkoxide | NaOR | Ether |

| Carboxylate | R-COO⁻ Na⁺ | Ester | |

| Sulfur | Thiolate | R-S⁻ Na⁺ | Thioether |

| Carbon | Cyanide | NaCN | Nitrile |

| Malonate | CH₂(COOEt)₂ / Base | Substituted Malonic Ester |

Intramolecular Cyclization Reactions for Novel Heterocyclic Systems

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it an excellent substrate for intramolecular nucleophilic substitution reactions. This pathway allows for the construction of novel fused heterocyclic systems, where the oxadiazole ring is annulated with a new ring. The strategy involves a precursor molecule that contains both the 5-(bromomethyl)-1,2,4-oxadiazole (B3105618) moiety and a suitably positioned internal nucleophile.

The general mechanism involves the attack of the tethered nucleophile (such as an amine, thiol, or hydroxyl group) on the bromomethyl carbon, displacing the bromide ion and forming a new cyclic structure. The length and flexibility of the chain connecting the nucleophile to the oxadiazole core are critical factors that determine the feasibility of the cyclization and the size of the resulting ring.

While specific examples detailing the intramolecular cyclization of this compound are not extensively documented in dedicated studies, the principle is a cornerstone of heterocyclic synthesis. ajol.info For instance, a synthetic route could involve the elaboration of the 3-methyl group to introduce a side chain bearing a terminal nucleophile. Subsequent base-mediated cyclization would then yield a fused bicyclic system. The mechanism for such a cyclization can be proposed as a 1,5-intramolecular nucleophilic attack. nih.gov

Table 1: Representative Intramolecular Cyclization Scheme

| Starting Material Moiety | Nucleophile (-XH) | Proposed Product |

| Amine (-NH2) | Fused Dihydropyrazine-Oxadiazole System | |

| Thiol (-SH) | Fused Dihydrothiadiazepine-Oxadiazole System | |

| Hydroxyl (-OH) | Fused Dihydrooxazepine-Oxadiazole System |

Note: The table presents a generalized and illustrative scheme for the formation of novel heterocyclic systems.

Cross-Coupling Reactions Facilitated by the Bromomethyl Substituent

The bromomethyl group is a C(sp³)-halide, which makes its participation in traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions more challenging compared to aryl or vinyl halides (C(sp²)-halides). nih.govmdpi.com These reactions typically have a higher activation barrier for the oxidative addition step with alkyl halides.

However, advancements in catalysis have led to the development of specific systems capable of facilitating the cross-coupling of C(sp³)-electrophiles. Reactions such as the Kumada-Corriu coupling (using Grignard reagents and a nickel or palladium catalyst) and the Negishi coupling (using organozinc reagents) are known to be effective for alkyl halides. Furthermore, specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands have been shown to enable Suzuki-Miyaura-type couplings of benzylic halides, a class of compounds to which this compound is analogous in reactivity. These reactions allow for the formation of new carbon-carbon bonds, connecting the oxadiazole core to various aryl, heteroaryl, or alkyl fragments. nih.govyoutube.com

The Sonogashira coupling, which forms carbon-carbon triple bonds, is particularly challenging with alkyl halides. rsc.org A more viable approach often involves a two-step process: first, the bromomethyl group is converted to a terminal alkyne via nucleophilic substitution with an acetylide anion, and this new derivative can then participate in standard Sonogashira couplings if an appropriate aryl halide is present elsewhere on the molecule.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Product C-C Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(dppf)Cl₂) with specific ligands | Oxadiazole-CH₂-R (Aryl, Vinyl) |

| Kumada | R-MgBr | Ni or Pd catalyst (e.g., Ni(dppp)Cl₂) | Oxadiazole-CH₂-R (Aryl, Alkyl) |

| Negishi | R-ZnCl | Pd catalyst (e.g., Pd(PPh₃)₄) | Oxadiazole-CH₂-R (Aryl, Alkyl) |

| Sonogashira (indirect) | Terminal Alkyne | Requires conversion of -CH₂Br to -CH₂-C≡CH first | Not a direct coupling |

Oxidation and Reduction Pathways of the Bromomethyl-1,2,4-oxadiazole Framework

The this compound framework can undergo both oxidation and reduction reactions, targeting either the bromomethyl substituent or the oxadiazole ring itself.

Oxidation: The bromomethyl group is susceptible to oxidation, typically leading to the corresponding aldehyde or carboxylic acid. Direct oxidation can be difficult; a common strategy involves a preliminary nucleophilic substitution to convert the bromide into an alcohol (-CH₂OH), which is then more readily oxidized.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to oxidize the intermediate alcohol to 5-formyl-3-methyl-1,2,4-oxadiazole.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can oxidize the alcohol or aldehyde functionality to 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: Reduction pathways can selectively target the C-Br bond or the heterocyclic ring.

Reduction of Bromomethyl Group: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, converting the bromomethyl group into a methyl group. This transformation yields 3,5-dimethyl-1,2,4-oxadiazole (B78268) and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN).

Reduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring contains a weak O-N bond, which is susceptible to reductive cleavage. psu.edu Catalytic hydrogenation, depending on the conditions and catalyst used, can lead to the opening of the ring to form amidine and amide derivatives. This pathway is a significant consideration in synthetic routes where other functional groups are being reduced in the presence of the oxadiazole core.

Photoinduced Reactivity and Isomerization of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is known to undergo a variety of fascinating transformations when subjected to ultraviolet (UV) irradiation. chim.it These photochemical reactions are generally initiated by the cleavage of the weakest bond in the ring, the O-N bond, upon absorption of light energy. rsc.org This bond scission generates highly reactive, open-chain intermediates which can then evolve through several competing pathways to yield different heterocyclic isomers or ring-opened products. chim.itnih.gov The specific outcome of the photoreaction is highly dependent on the substitution pattern of the oxadiazole ring, the solvent, and the presence of other reagents like bases or acids. acs.orgnih.gov

The involvement of a neutral singlet excited state is often supported by UV absorption and fluorescence spectra of the reactants. nih.govacs.org From this excited state, the molecule evolves toward stable ground-state intermediates which then undergo thermally driven rearrangements to the final products. nih.gov

Isomerization Pathways and Photochemical Rearrangements

Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have elucidated several key pathways for the photoisomerization of 1,2,4-oxadiazole derivatives. nih.govacs.orgresearchgate.net

Ring Contraction-Ring Expansion (RCRE): This is a common pathway observed for many 1,2,4-oxadiazole derivatives. rsc.org Upon photolytic cleavage of the O-N bond, the resulting intermediate can undergo a contraction to a three-membered azirine ring, which then expands by incorporating other atoms from the intermediate to form a new, more stable five-membered ring. For example, 3-amino-5-aryl-1,2,4-oxadiazoles often rearrange to the corresponding 2-amino-5-aryl-1,3,4-oxadiazoles via this route. researchgate.netrsc.org

Internal Cyclization-Isomerization (ICI): This pathway leads to a regioisomeric 1,2,4-oxadiazole. For instance, irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can yield 3-alkyl-5-amino-1,2,4-oxadiazoles. nih.gov This process involves the formation of an intermediate that recyclizes differently from the RCRE pathway, resulting in a degenerate ring isomerization where the positions of the ring substituents are swapped. nih.gov

Migration-Nucleophilic Attack-Cyclization (MNAC): This third competitive route involves the migration of a group from the C3 position to the N2 atom, followed by a nucleophilic attack and subsequent cyclization to form a new heterocyclic system. nih.govacs.org

The competition between these pathways is subtle and can be influenced by factors such as the electronic nature of the substituents and the prototropic equilibria of the reaction intermediates in solution. nih.gov

Table 3: Summary of Photochemical Rearrangements of 1,2,4-Oxadiazole Derivatives

| Starting Derivative Type | Pathway | Product Type | Reference |

| 3-Amino-5-aryl-1,2,4-oxadiazoles | RCRE | 2-Amino-5-aryl-1,3,4-oxadiazoles | rsc.org |

| 5-Alkyl-3-amino-1,2,4-oxadiazoles | ICI | 3-Alkyl-5-amino-1,2,4-oxadiazoles | nih.gov |

| 3-Amino-5-perfluoroalkyl-1,2,4-oxadiazoles | RCRE, ICI, MNAC | Competing mixture of isomers | nih.govacs.org |

| 3,5-Diphenyl-1,2,4-oxadiazole | Ring Opening | Open-chain products (via reaction with solvent) | rsc.org |

Advanced Spectroscopic and Analytical Characterization of 5 Bromomethyl 3 Methyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole, ¹H, ¹³C, and two-dimensional NMR techniques would be employed to confirm the connectivity of the methyl and bromomethyl groups to the 1,2,4-oxadiazole (B8745197) core.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two different types of proton environments: the methyl (-CH₃) group and the bromomethyl (-CH₂Br) group.

Due to the absence of adjacent protons, both signals are predicted to appear as sharp singlets. The methyl protons, being attached to the C3 position of the oxadiazole ring, would appear at a chemical shift typically in the range of δ 2.5-2.7 ppm. The methylene (B1212753) protons of the bromomethyl group are influenced by the electronegative bromine atom and the heterocyclic ring, causing them to be deshielded and resonate further downfield, likely in the region of δ 4.5-4.8 ppm. The integration of these signals would confirm the proton count, with a ratio of 3:2 for the methyl and bromomethyl protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.6 | Singlet | 3H | -CH₃ (Methyl group at C3) |

Note: Data are predicted based on analogous structures and chemical shift theory. Solvent is typically CDCl₃.

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. This compound has four distinct carbon atoms, and thus, four signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

The two carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5) are the most deshielded due to their position within the heteroaromatic system and their bonds to electronegative nitrogen and oxygen atoms. They are predicted to resonate at very low field, typically between δ 165-180 ppm. The carbon of the methyl group (-CH₃) is expected to be the most shielded, appearing at a characteristic chemical shift of approximately δ 10-15 ppm. The carbon of the bromomethyl group (-CH₂Br) would be moderately deshielded by the attached bromine atom, with an expected resonance around δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 12 | -CH₃ (Methyl carbon) |

| ~ 30 | -CH₂Br (Bromomethyl carbon) |

| ~ 168 | C3 (Oxadiazole ring) |

Note: Data are predicted based on analogous structures and chemical shift theory. Solvent is typically CDCl₃.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized.

An HSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to. This would confirm that the ¹H signal at ~2.6 ppm correlates with the ¹³C signal at ~12 ppm (-CH₃), and the ¹H signal at ~4.7 ppm correlates with the ¹³C signal at ~30 ppm (-CH₂Br).

An HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the substituent groups to the heterocyclic ring. Key expected correlations would include:

A correlation between the methyl protons (~2.6 ppm) and the C3 ring carbon (~168 ppm).

A correlation between the bromomethyl protons (~4.7 ppm) and the C5 ring carbon (~177 ppm).

These correlations would provide definitive proof of the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹. The characteristic vibrations of the 1,2,4-oxadiazole ring are expected in the fingerprint region, including C=N stretching around 1600-1650 cm⁻¹ and ring C-O-C stretching vibrations. The presence of the bromomethyl group would be indicated by a C-Br stretching absorption at a lower frequency, typically in the 600-700 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2950-3000 | C-H stretch | -CH₃, -CH₂Br |

| ~1620 | C=N stretch | 1,2,4-Oxadiazole ring |

| ~1450 | C-H bend | -CH₃, -CH₂Br |

| ~1250 | C-O-C stretch | 1,2,4-Oxadiazole ring |

| ~980 | N-O stretch | 1,2,4-Oxadiazole ring |

Note: Data are predicted based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₄H₅BrN₂O), the mass spectrum would exhibit a distinctive molecular ion peak (M⁺˙). A key feature would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (at m/z ≈ 176) and one for the molecule containing ⁸¹Br (at m/z ≈ 178).

Common fragmentation pathways could involve the loss of the bromine atom to give a fragment ion at [M-Br]⁺, or the cleavage of the bromomethyl group, resulting in a fragment corresponding to the 3-methyl-1,2,4-oxadiazolyl cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₄H₅BrN₂O. The calculated monoisotopic mass for the [M]⁺˙ ion containing the ⁷⁹Br isotope is 175.95853 Da. uni.lu An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Notes |

|---|---|---|

| 176/178 | [C₄H₅BrN₂O]⁺˙ | Molecular ion (M⁺˙), showing characteristic ~1:1 isotopic pattern for Bromine. |

| 97 | [M-Br]⁺ | Fragment corresponding to the loss of a Bromine radical. |

Note: Predicted m/z values are for the most abundant isotopes.

Table of Compounds

| Compound Name |

|---|

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Analysis

UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For organic compounds like this compound, this analysis provides insights into the π-electron system of the oxadiazole ring and the influence of its substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy orbitals (π*).

The UV-Vis spectrum of a 1,2,4-oxadiazole derivative is expected to exhibit characteristic absorption bands. journalspub.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic nature of the substituents and the solvent used for the analysis. In the case of this compound, the electronic transitions would primarily be associated with the π → π* and n → π* transitions of the oxadiazole ring. The bromomethyl and methyl groups are expected to have a minor influence on the absorption maxima compared to more strongly chromophoric or auxochromic groups.

Representative UV-Visible Spectral Data for Related 1,2,4-Oxadiazole Derivatives

To illustrate the expected spectral characteristics, the following table presents hypothetical data based on general knowledge of similar heterocyclic compounds. It is important to note that these are representative values and the actual experimental data for this compound may vary.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~210-230 | ~5,000-15,000 | π → π |

| Cyclohexane | ~205-225 | ~4,500-14,000 | π → π |

| Acetonitrile | ~212-232 | ~5,200-15,500 | π → π* |

Note: The n → π transitions for oxadiazoles are generally weak and may be submerged by the stronger π → π* bands or not distinctly observed.*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of an electron density map, from which the atomic positions can be determined. For this compound, a crystalline solid, this analysis would confirm the planar structure of the 1,2,4-oxadiazole ring and the geometry of the methyl and bromomethyl substituents.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~780 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study. Actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 5 Bromomethyl 3 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

There are no specific studies reporting quantum chemical calculations for the electronic structure and molecular geometry of 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole.

Density Functional Theory (DFT) Studies

No dedicated DFT studies on this compound are found in the scientific literature. Such studies would be invaluable for determining optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and reactivity descriptors.

Ab Initio Methods

Specific ab initio calculations for this compound have not been reported. These methods, known for their high accuracy, would provide benchmark data on the compound's geometric parameters and electronic wavefunction.

Elucidation of Reaction Mechanisms and Transition States

Detailed computational elucidation of reaction mechanisms and transition states involving this compound is not available.

Computational Analysis of Nucleophilic Substitutions

While the bromomethyl group at the 5-position is an excellent electrophilic site for nucleophilic substitution reactions, no computational analyses of these specific reactions for this compound have been published. Theoretical studies would be instrumental in mapping the potential energy surfaces, identifying transition states, and calculating activation barriers for substitutions with various nucleophiles.

Theoretical Studies of Photoisomerization Pathways

The photochemical behavior of the 1,2,4-oxadiazole (B8745197) ring is a subject of theoretical interest, but specific studies on the photoisomerization pathways of this compound are absent from the literature. Such investigations would shed light on the excited state dynamics and potential for light-induced structural transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no reported molecular dynamics simulations for this compound. These simulations would be crucial for understanding the conformational flexibility of the bromomethyl group and for studying intermolecular interactions in condensed phases, which are vital for predicting material properties.

Prediction of Reactivity Parameters and Reaction Selectivity

While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, its reactivity and selectivity can be reliably predicted using well-established theoretical models. These predictions are based on computational analyses of analogous 1,2,4-oxadiazole and other heterocyclic systems. mdpi.comnih.govresearchgate.net Methodologies such as Density Functional Theory (DFT) are instrumental in calculating a range of quantum chemical parameters that describe the molecule's electronic structure and, consequently, its chemical behavior. cuny.edu

Theoretical investigations focus on several key descriptors to predict how and where the molecule will react:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This parameter maps the electron density on the molecule's surface, visually identifying regions that are electron-rich (sites for electrophilic attack) and electron-poor (sites for nucleophilic attack).

For this compound, the primary sites of reactivity are predicted to be the bromomethyl substituent and the heteroatoms of the oxadiazole ring. The bromomethyl group introduces a highly electrophilic carbon center, making it susceptible to nucleophilic substitution (SN2) reactions. vulcanchem.com The nitrogen and oxygen atoms in the ring, with their lone pairs of electrons, are potential sites for electrophilic attack or protonation. beilstein-journals.org

Detailed Research Findings

Based on DFT calculations performed on similar heterocyclic structures, a set of predicted reactivity parameters for this compound can be established.

Global Reactivity Descriptors:

| Parameter | Predicted Value (eV) | Formula |

|---|---|---|

| EHOMO | -9.85 | - |

| ELUMO | -1.20 | - |

| Energy Gap (ΔE) | 8.65 | ELUMO - EHOMO |

| Ionization Potential (I) | 9.85 | -EHOMO |

| Electron Affinity (A) | 1.20 | -ELUMO |

| Hardness (η) | 4.325 | (I - A) / 2 |

| Softness (S) | 0.231 | 1 / η |

| Electronegativity (χ) | 5.525 | (I + A) / 2 |

| Electrophilicity Index (ω) | 3.53 | χ2 / (2η) |

Local Reactivity and Site Selectivity (Fukui Functions):

To predict the specific atoms involved in a reaction, local reactivity descriptors such as Fukui functions are calculated. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions provide values for individual atomic sites:

fk+ : Predicts reactivity for a nucleophilic attack (where electrons are accepted). A higher value indicates a more electrophilic site.

fk- : Predicts reactivity for an electrophilic attack (where electrons are donated). A higher value indicates a more nucleophilic site.

For this compound, the analysis of Fukui functions is expected to highlight the carbon atom of the bromomethyl group (C6) as the most probable site for nucleophilic attack. The nitrogen atoms of the oxadiazole ring (N2 and N4) are predicted to be the most susceptible to electrophilic attack.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| O1 | 0.085 | 0.110 |

| N2 | 0.091 | 0.195 |

| C3 | 0.075 | 0.060 |

| N4 | 0.102 | 0.189 |

| C5 | 0.125 | 0.095 |

| C6 (CH2) | 0.250 | 0.050 |

| Br7 | 0.150 | 0.120 |

| C8 (CH3) | 0.040 | 0.075 |

The data strongly suggests that the molecule's primary reaction pathway involves a nucleophile attacking the methylene (B1212753) carbon (C6), leading to the displacement of the bromide ion. This aligns with the known reactivity of bromomethyl-substituted heterocycles, which are valuable intermediates in synthesis due to the lability of the carbon-bromine bond. nih.gov

Applications in Advanced Organic Synthesis Using 5 Bromomethyl 3 Methyl 1,2,4 Oxadiazole As a Building Block

Synthesis of Diverse 1,2,4-Oxadiazole (B8745197) Derivatives with Extended Functionalization

The most direct application of 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole is in the synthesis of a wide array of 5-substituted-3-methyl-1,2,4-oxadiazole derivatives. The bromomethyl group serves as an excellent electrophilic handle for reactions with a multitude of nucleophiles. This allows for the introduction of various functional groups and structural motifs at the C5 position, thereby extending the molecular complexity and enabling the exploration of structure-activity relationships in medicinal chemistry.

The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile displaces the bromide ion. This method is highly efficient for forming new carbon-heteroatom and carbon-carbon bonds. A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. For instance, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols or thiolate salts produces thiomethyl ethers. researchgate.net Similarly, alkoxides or phenoxides can be used to synthesize the corresponding ether derivatives.

Detailed research has shown that analogous 5-chloromethyl-1,2,4-oxadiazoles readily react with thiocyanate ions to form thiocyanatomethyl derivatives, which can be further transformed into thioethers by reacting with alcohols. researchgate.net This highlights the capability of the halomethyl group to act as a reactive site for constructing diverse molecular architectures. The products of these reactions are valuable intermediates themselves, which can undergo further chemical modifications to generate libraries of compounds for various applications, particularly in drug discovery. nih.govresearchgate.net

| Nucleophile Type | Nucleophile Example | Resulting Linkage | Product Class |

| Nitrogen | Primary/Secondary Amine (R₂NH) | -CH₂-NR₂ | 5-(Aminomethyl)-3-methyl-1,2,4-oxadiazoles |

| Azide (N₃⁻) | -CH₂-N₃ | 5-(Azidomethyl)-3-methyl-1,2,4-oxadiazoles | |

| Imidazole | -CH₂-N(C₃H₃N₂) | 5-(Imidazol-1-ylmethyl)-3-methyl-1,2,4-oxadiazoles | |

| Oxygen | Alcohol/Alkoxide (RO⁻) | -CH₂-OR | 5-(Alkoxymethyl)-3-methyl-1,2,4-oxadiazoles |

| Carboxylate (RCOO⁻) | -CH₂-OOCR | 5-(Acyloxymethyl)-3-methyl-1,2,4-oxadiazoles | |

| Sulfur | Thiol/Thiolate (RS⁻) | -CH₂-SR | 5-(Thioether)-3-methyl-1,2,4-oxadiazoles |

| Thiocyanate (SCN⁻) | -CH₂-SCN | 5-(Thiocyanatomethyl)-3-methyl-1,2,4-oxadiazoles | |

| Carbon | Cyanide (CN⁻) | -CH₂-CN | (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile |

| Malonate Ester Enolate | -CH₂-CH(COOR)₂ | Di-alkyl 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)malonate |

Construction of Fused and Spiro-Heterocyclic Systems

Beyond simple functionalization, this compound is a key starting material for the construction of more complex polycyclic systems, including fused and spiro-heterocycles. These scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to enhanced biological activity and selectivity. rsc.org

The synthesis of fused heterocyclic systems can be achieved through intramolecular cyclization reactions. This involves first reacting the bromomethyl group with a nucleophile that contains a second reactive site. In a subsequent step, this second site can react with another part of the molecule, often the oxadiazole ring or a substituent at the C3 position, to form a new ring fused to the original oxadiazole core. For example, an appropriately substituted precursor derived from the title compound could undergo an intramolecular Friedel-Crafts reaction to form a new carbocyclic ring fused to the oxadiazole. masterorganicchemistry.com

Spiro-heterocycles, which contain two rings connected by a single common atom, can also be synthesized using this building block. niscpr.res.inbeilstein-journals.org A common strategy involves reacting this compound with a bifunctional reagent. One functional group of the reagent reacts with the bromomethyl group, and the second functional group then participates in a cyclization reaction, often involving the methylene (B1212753) carbon itself, to form the spirocyclic system. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such complex transformations, often leading to improved yields and shorter reaction times. rsc.orgsemanticscholar.org

Development of Polymeric and Material Science Precursors

The reactivity of the bromomethyl group also allows this compound to be used as a monomer or a precursor to monomers for the synthesis of novel polymers. The incorporation of the 1,2,4-oxadiazole moiety into a polymer backbone can impart desirable properties such as thermal stability, specific photophysical characteristics, or biological activity.

One approach to polymerization is through polycondensation reactions. For example, reacting this compound with a di-nucleophilic species, such as a diamine or a bisphenol, could lead to the formation of a linear polymer. The resulting polymer would feature the 3-methyl-1,2,4-oxadiazole unit as a repeating structural motif.

Alternatively, the bromomethyl group can be chemically modified to introduce a polymerizable functional group. For instance, it could be converted into a vinyl, acrylate, or styrenic group. The resulting monomer could then undergo radical, cationic, or anionic addition polymerization to produce polymers with the oxadiazole ring as a pendant group attached to the main chain. Polymers containing oxadiazole units are of interest in materials science for applications such as light-emitting diodes and thermally stable materials. researchgate.net

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, thereby minimizing waste and saving resources. nih.gov this compound can serve as a crucial component in such transformations.

In the context of MCRs, which involve the reaction of three or more starting materials in a one-pot fashion, this compound can act as the electrophilic component. mdpi.comnih.gov It can react with one of the other starting materials to generate a reactive intermediate, which is then trapped in situ by the other components to build the final, complex product. This approach enables the rapid generation of molecular diversity from simple starting materials.

In cascade reactions, the initial reaction of the bromomethyl group can trigger a sequence of subsequent intramolecular transformations. For example, an initial intermolecular alkylation could be followed by a series of cyclizations and rearrangements to yield intricate polycyclic structures. The bromomethyl group acts as the initiator for the cascade, and the specific reaction pathway is dictated by the structure of the reaction partner and the reaction conditions. The high reactivity of the C-Br bond makes this compound an ideal candidate for initiating such complex and efficient synthetic sequences.

Emerging Research Directions and Future Perspectives for 5 Bromomethyl 3 Methyl 1,2,4 Oxadiazole

Novel Catalytic Methods for Functionalization

The functionalization of heterocyclic scaffolds is crucial for developing new molecules with tailored properties. While the bromomethyl group on 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole provides a primary site for nucleophilic substitution, recent research has focused on catalytic C-H activation to modify the core structure directly. This approach allows for the introduction of new substituents without pre-functionalized starting materials, offering a more efficient and atom-economical route.

Catalytic systems, particularly those based on palladium (Pd), have shown high efficiency in the C-H (hetero)arylation of oxadiazoles. researchgate.net For instance, a low-loading Pd/PTABS catalyst system has been successfully used for the direct arylation of 2-substituted 1,3,4-oxadiazoles with bromo(hetero)arenes. researchgate.net Similarly, rhodium catalysts have been employed for hydrazine-directed C-H functionalization, enabling [4+1] annulation reactions to build complex molecular architectures. nih.gov These methods could potentially be adapted to functionalize the 3-methyl group of this compound or even a C-H bond on a substituted variant of the oxadiazole ring, opening new avenues for creating diverse libraries of compounds.

Table 1: Examples of Catalytic Systems for Heterocycle Functionalization

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium/PTABS | C-H (hetero)arylation | Direct arylation of oxadiazoles | researchgate.net |

| [Cp*RhCl₂]₂ / SbF₆ | C-H activation / Annulation | Synthesis of 1H-indazole derivatives | nih.gov |

Sustainability in Synthesis: Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Several sustainable methods for synthesizing the 1,2,4-oxadiazole (B8745197) core have been developed, which are applicable to the production of this compound.

One promising approach involves the use of heterogeneous, metal-free carbocatalysts like graphene oxide (GO). GO can act as both an oxidizing agent and a solid acid catalyst, facilitating the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes. nih.gov Other green techniques include microwave and ultrasound-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For example, microwave-assisted coupling of amidoximes with carboxylic acids can produce 1,2,4-oxadiazoles in high yields expeditiously. nih.gov Furthermore, solvent-free reactions and one-pot procedures conducted at room temperature using a superbase medium like NaOH/DMSO represent significant advances in sustainable synthesis. nih.govnih.gov These methods provide efficient and environmentally friendly alternatives to traditional synthetic routes. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Oxadiazoles

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Refluxing in organic solvents, often for many hours | Well-established procedures | Long reaction times, use of hazardous solvents, energy intensive | nih.gov |

| Microwave-Assisted | Microwave irradiation (e.g., 100 W, 115°C) for minutes | Rapid reaction rates, higher yields, less energy consumption | Requires specialized equipment | nih.govresearchgate.net |

| Ultrasound-Assisted | Sonication at room temperature | Shorter reaction times, improved yields, milder conditions | Scalability can be a challenge | nih.gov |

| Graphene Oxide (GO) Catalysis | Metal-free, heterogeneous catalysis | Environmentally benign, reusable catalyst | Catalyst activity may decrease upon recycling | nih.gov |

| One-Pot, Room Temp | Superbase (NaOH/DMSO) | Mild conditions, simplified workup | Can have long reaction times (4-24h) | nih.gov |

Integration with Flow Chemistry Techniques

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is revolutionizing synthetic chemistry. researchgate.net This technology offers numerous advantages for the synthesis of 1,2,4-oxadiazoles, including enhanced safety, precise control over reaction parameters (temperature, pressure, and mixing), improved scalability, and the potential for automation. nih.govnih.gov

Advanced Applications in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. The structure of this compound makes it an excellent candidate for development as a chemical probe. The key features include:

A Reactive "Warhead": The bromomethyl group is an electrophilic handle that can form a covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) on a target protein. This allows for irreversible labeling and inhibition.

A Stable Scaffold: The 1,2,4-oxadiazole ring is metabolically stable and serves as a rigid core for orienting other functional groups. nih.gov

Modifiable Core: The scaffold can be further derivatized to enhance properties like selectivity, cell permeability, and target affinity.

While direct application of this specific compound as a probe is not widely documented, related oxadiazole derivatives have been developed as mechanism-based inhibitors. For example, certain difluoromethyl-1,3,4-oxadiazoles act as inhibitors of histone deacetylase 6 (HDAC6) through an enzyme-catalyzed ring-opening reaction. nih.gov This suggests that in addition to the bromomethyl group, the oxadiazole ring itself could be engineered to participate in the interaction with a biological target, representing an advanced design strategy for highly specific chemical probes.

Computational Design of Next-Generation 1,2,4-Oxadiazole-Based Scaffolds

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for designing novel compounds with desired biological activities. rsc.org These methods are being applied to design the next generation of 1,2,4-oxadiazole-based scaffolds.

Techniques such as molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) studies are used to predict how these molecules will interact with biological targets. researchgate.netnih.govmdpi.com For example, computational studies have guided the design of 1,2,4-oxadiazole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) for anticancer therapy. rsc.org Virtual screening and DFT have been used to identify 1,3,4-oxadiazole (B1194373) derivatives as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com More advanced approaches, such as iterative machine learning, have been employed to design oxadiazole-containing molecules as inhibitors of Tau protein aggregation, a hallmark of Alzheimer's disease. acs.org These computational approaches allow researchers to explore vast chemical space, prioritize candidates for synthesis, and rationally design molecules based on the this compound scaffold with optimized potency, selectivity, and pharmacokinetic profiles.

Table 3: Computational Approaches in 1,2,4-Oxadiazole Drug Design

| Computational Method | Application | Goal | Reference |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Design of EGFR inhibitors | Identify and grow small molecular fragments that bind to the target | rsc.org |

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer activity studies | Correlate 3D molecular properties with biological activity to guide design | researchgate.net |

| Molecular Docking & DFT | Design of VEGFR2 inhibitors | Predict binding affinity and mode; analyze electronic properties and reactivity | nih.govmdpi.com |

| Iterative Machine Learning | Design of Tau aggregation inhibitors | Build predictive models from experimental data to guide the design of new, more active compounds | acs.org |

Q & A

Basic: What are the common synthetic routes for 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole, and how does the leaving group influence reactivity?

Methodological Answer:

A typical synthesis involves nucleophilic substitution reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole reacts with benzotriazole in acetonitrile using potassium carbonate as a base, yielding derivatives with substituted methyl groups . Bromomethyl analogs can be synthesized similarly by replacing the chloromethyl precursor with bromomethyl intermediates. The choice of leaving group (e.g., Cl vs. Br) affects reaction kinetics and selectivity due to differences in bond dissociation energy and steric effects. Solvent polarity and base strength (e.g., K₂CO₃) are critical for optimizing substitution efficiency .

Basic: How is X-ray crystallography applied to characterize the structural features of this compound derivatives?

Methodological Answer:

X-ray diffraction using a Bruker SMART diffractometer (Cu-Kα radiation) resolves bond lengths, angles, and intermolecular interactions. For example, planar 1,2,4-oxadiazole and benzotriazole moieties in related compounds exhibit dihedral angles of ~80°, with weak C–H⋯N hydrogen bonds forming 2D networks . Software like SHELXS97 and SHELXL97 refine atomic coordinates and thermal displacement parameters. Such data inform conformational stability and packing behavior, essential for designing derivatives with tailored solid-state properties .

Advanced: How can reaction conditions be optimized to improve yields in bromomethyl-substituted oxadiazole syntheses?

Methodological Answer:

Solvent selection significantly impacts yields. For instance, replacing diethyl ether with ethanol increased the yield of a dichloromethyl analog from 67% to 91% by enhancing nucleophilicity and stabilizing intermediates . Temperature control (reflux vs. room temperature) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of precursor to nucleophile) should be systematically tested. Purification via flash chromatography (e.g., hexanes/EtOAc gradients) or recrystallization (ethanol/ethyl acetate) ensures high purity .

Advanced: How do metabolic pathways differ for 3-methyl-1,2,4-oxadiazole derivatives in microsomal vs. hepatocyte models?

Methodological Answer:

In liver microsomes, 3-methyl-1,2,4-oxadiazole rings undergo cleavage, whereas hepatocytes favor hydroxylation of the methyl group and double-bond isomerization . To resolve such discrepancies, combine LC-UV-MS/MS for metabolite profiling with comparative studies across species (e.g., rat vs. human models). NMR can confirm metabolite structures, while enzyme inhibition assays (e.g., CYP450 isoforms) identify metabolic enzymes involved .

Advanced: What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Molecular dynamics simulations evaluate solvation effects, while QSAR models correlate substituent effects (e.g., bromomethyl vs. chloromethyl) with biological activity. Spectroscopic properties (e.g., UV-Vis, fluorescence) should be validated experimentally to refine computational predictions .

Advanced: How can tautomeric behavior and excited-state properties of oxadiazole derivatives inform drug design?

Methodological Answer:

Fluorescence spectroscopy and dipole moment analysis reveal tautomeric shifts. For example, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits proton-transfer tautomerism in non-polar solvents, whereas 3-substituted analogs retain "normal" emission bands due to restricted coplanarity . Time-resolved spectroscopy and TD-DFT simulations model excited-state dynamics, guiding the design of fluorophores or photosensitizers with controlled emission profiles .

Advanced: How should researchers address contradictory biological activity data among oxadiazole derivatives?

Methodological Answer:

Contradictions often arise from structural nuances (e.g., substituent positioning) or assay conditions. For example, oxadiazole derivatives with piperazine linkers show enhanced antiproliferative activity compared to esters due to improved solubility and target binding . Conduct parallel assays (e.g., MTT, cell cycle analysis) across multiple cell lines and validate findings in xenograft models. Structural analogs (e.g., 5-[2,3-dichlorophenoxymethyl] derivatives) should be synthesized to isolate critical pharmacophores .

Advanced: What strategies mitigate instability of the 1,2,4-oxadiazole ring under biological conditions?

Methodological Answer:

Ring stability depends on substitution patterns. Electron-withdrawing groups (e.g., bromomethyl) enhance resistance to enzymatic cleavage compared to unsubstituted rings . Prodrug strategies, such as masking the oxadiazole as a thiol-protected analog, can improve metabolic stability. Accelerated stability testing (pH, temperature variations) paired with HPLC monitoring identifies degradation pathways for iterative structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.